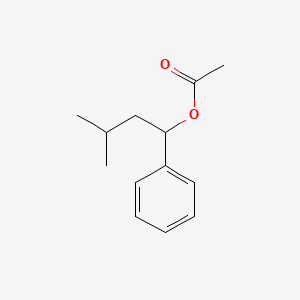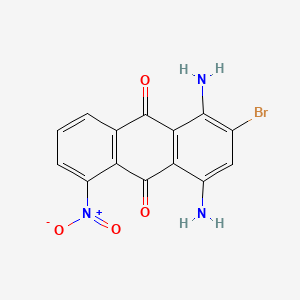
beta-L-Fucopyranosyl nitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Fucopyranosyl nitromethane: is a carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitromethane group attached to a beta-L-fucopyranosyl moiety, making it a valuable subject for research in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Fucopyranosyl nitromethane typically involves the reaction of an aldehyde with nitromethane in the presence of a base, such as sodium hydroxide, through a nitroaldol (Henry) reaction. This reaction is followed by dehydration to yield the nitroalkene. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous-flow reactors to enhance safety and efficiency, and employing heterogeneous catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitromethane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used to facilitate these reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-L-Fucopyranosyl nitromethane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.
Comparación Con Compuestos Similares
- Beta-D-Fucopyranosyl nitromethane
- Alpha-L-Fucopyranosyl nitromethane
- Beta-L-Galactopyranosyl nitromethane
Comparison: Beta-L-Fucopyranosyl nitromethane is unique due to its specific beta-L-fucopyranosyl configuration, which imparts distinct binding properties with lectins compared to its alpha or beta-D counterparts. This unique configuration enhances its potential as a selective inhibitor of bacterial biofilm formation .
Propiedades
Fórmula molecular |
C7H13NO6 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1 |
Clave InChI |
VKASWJUVZZNJIX-CQOGJGKDSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


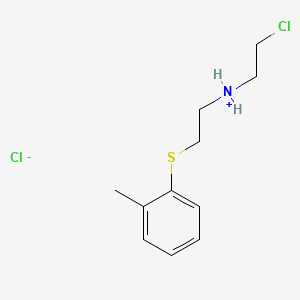

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
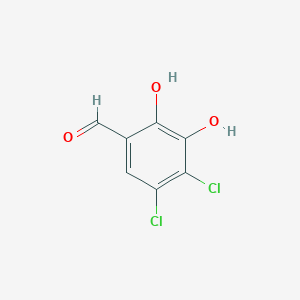
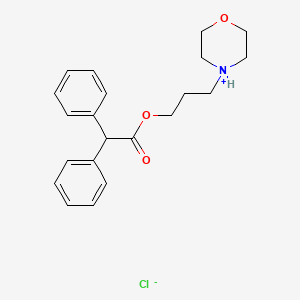

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

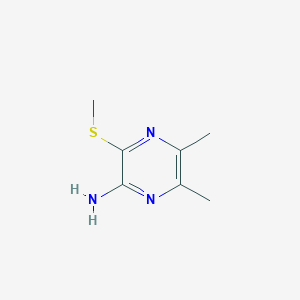
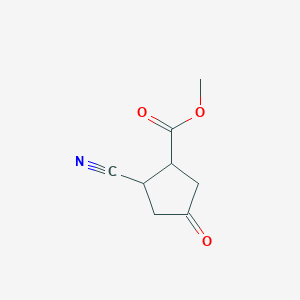
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)
